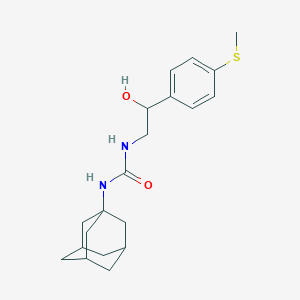

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a novel compound with a structure featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its high stability and unique spatial arrangement. The phenyl ring substituted with a methylthio group and a hydroxy-ethyl side chain confers additional chemical properties, making this compound a subject of interest in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves a multistep process:

Adamantan-1-amine Preparation: : This compound's synthesis often begins with the preparation of adamantan-1-amine through the amination of adamantane.

Urea Derivative Formation: : Reacting the adamantan-1-amine with isocyanates to form the urea derivative.

Phenyl Side Chain Attachment:

Industrial Production Methods

For industrial-scale production, the process typically involves:

High-Pressure Reactors: : To facilitate the incorporation of the phenyl side chain.

Continuous Flow Systems: : For the efficient production and isolation of the compound.

Catalysts: : Such as palladium or platinum-based catalysts to optimize reaction conditions and increase yield.

Chemical Reactions Analysis

Types of Reactions

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea undergoes various types of chemical reactions:

Oxidation: : The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide.

Reduction: : The urea moiety can be reduced under catalytic hydrogenation conditions.

Substitution: : The methylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Chromium trioxide, potassium permanganate.

Reduction: : Hydrogen gas with palladium on carbon.

Substitution: : Nucleophiles such as sodium azide or thiolates.

Major Products Formed

Oxidation: : Conversion to a ketone derivative.

Reduction: : Formation of amines or alcohol derivatives.

Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysts: : Utilized in the formation of novel catalysts due to the stable adamantane framework.

Ligands: : Serves as ligands in coordination chemistry for metal complexes.

Biology

Enzyme Inhibition: : Potential inhibitor for enzymes due to its structural rigidity and functional groups.

Receptor Binding: : Used in studies involving receptor-ligand interactions.

Medicine

Drug Development: : Investigated for its potential as a therapeutic agent in conditions requiring enzyme inhibition or receptor modulation.

Pharmacokinetics: : Studied for its unique absorption, distribution, metabolism, and excretion profile due to the adamantane moiety.

Industry

Material Science: : Explored for its potential in creating durable and stable materials.

Electronics: : Utilized in the development of novel electronic components due to its unique structure.

Mechanism of Action

The compound exerts its effects primarily through:

Enzyme Inhibition: : Binding to the active sites of enzymes, preventing substrate access and catalysis.

Receptor Interaction: : Modulating receptor activity by binding to specific sites, affecting signal transduction pathways.

Molecular Targets and Pathways

Proteases: : Inhibits proteases involved in various biological processes.

G-Protein Coupled Receptors (GPCRs): : Modulates GPCR activity, impacting downstream signaling pathways.

Comparison with Similar Compounds

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea stands out due to its unique combination of an adamantane core and functionalized phenyl ring. Similar compounds include:

1-Adamantylurea: : Lacks the phenyl side chain, resulting in different chemical properties.

Phenylurea Derivatives: : Without the adamantane core, leading to lower stability and different reactivity.

These comparisons highlight the compound's unique structure and resulting versatility in applications.

There you have it. This compound is like an all-star player in the chemical world! How does it make you feel, diving into such detailed chemistry?

Properties

IUPAC Name |

1-(1-adamantyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2S/c1-25-17-4-2-16(3-5-17)18(23)12-21-19(24)22-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,18,23H,6-12H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDULPPTGKTGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)

![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)

![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)

![1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate](/img/structure/B2997144.png)

![5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2997145.png)